1H-Indole-6-carbohydrazide IUPAC name and structure
1H-Indole-6-carbohydrazide IUPAC name and structure
Executive Summary: The Indole-6-Scaffold in Medicinal Chemistry
1H-Indole-6-carbohydrazide (CAS: 851211-74-0) represents a critical pharmacophore in the design of targeted therapeutics. While the indole-3-position is the most classically exploited site due to its nucleophilic susceptibility, the 6-position offers a unique vector for extending chemical space into the "solvent-exposed" regions of protein binding pockets.
This molecule serves as a pivotal intermediate for synthesizing Schiff bases (hydrazones) , 1,3,4-oxadiazoles , and 1,2,4-triazoles . Its structural rigidity, combined with the hydrogen-bonding capability of the hydrazide motif (-CONHNH₂), makes it a privileged scaffold for developing inhibitors of kinases (e.g., VEGFR-2), tubulin polymerization, and histone deacetylases (HDAC).
Chemical Identity & Structural Specifications[1][2][3][4][5][6]
The following data establishes the baseline identity for 1H-Indole-6-carbohydrazide. Researchers should verify purchased or synthesized lots against these parameters.
Table 1: Physicochemical Profile[7]
| Property | Specification |
| IUPAC Name | 1H-Indole-6-carbohydrazide |
| CAS Number | 851211-74-0 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| SMILES | NNC(=O)C1=CC2=C(C=CN2)C=C1 |
| H-Bond Donors | 3 (Indole NH, Hydrazide NH, NH₂) |
| H-Bond Acceptors | 2 (Carbonyl O, Hydrazide N) |
| Predicted pKa | ~11.8 (Hydrazide), ~16 (Indole NH) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
Synthesis & Reaction Engineering
The synthesis of 1H-Indole-6-carbohydrazide is most efficiently achieved via the hydrazinolysis of methyl 1H-indole-6-carboxylate . This nucleophilic acyl substitution is preferred over direct coupling with the acid due to cleaner reaction profiles and simplified workup (filtration vs. extraction).
Experimental Protocol: Hydrazinolysis of Methyl Indole-6-carboxylate
Objective: To synthesize high-purity 1H-Indole-6-carbohydrazide from its methyl ester precursor.
Reagents & Materials:
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Substrate: Methyl 1H-indole-6-carboxylate (1.0 equiv)
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Reagent: Hydrazine hydrate (80% or 98% solution, 10.0 equiv)
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Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
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Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) - Use only if reaction is sluggish.
Step-by-Step Methodology:
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Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 1H-indole-6-carboxylate (e.g., 1.75 g, 10 mmol) in Absolute Ethanol (30 mL).
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Reagent Addition: Slowly add Hydrazine Hydrate (5.0 mL, ~100 mmol) to the stirring solution at room temperature.
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Note: A large excess of hydrazine is critical to prevent the formation of the dimer (N,N'-di(indole-6-carbonyl)hydrazine).
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Reaction: Heat the mixture to reflux (78-80°C) . Maintain reflux for 6–12 hours .
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Monitoring: Monitor progress via TLC (System: CHCl₃/MeOH 9:1). The starting ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.
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Workup (Precipitation):
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Cool the reaction mixture to room temperature.
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If a precipitate forms upon cooling, filter the solid under vacuum.
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If no precipitate forms: Concentrate the solvent to ~1/3 volume under reduced pressure, then cool in an ice bath to induce crystallization.
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Purification: Wash the filter cake copiously with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.
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Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Yield Expectation: 80–90% Validation: The product should be a white solid. Presence of the ester methyl peak (~3.9 ppm) in NMR indicates incomplete reaction.
Synthetic Utility & Derivatization Pathways[2]
The hydrazide group is a versatile "chemical handle."[1] The diagram below illustrates the primary divergent pathways for transforming 1H-Indole-6-carbohydrazide into bioactive heterocycles.
Diagram 1: Synthetic Workflow & Derivatization
Figure 1: Divergent synthesis pathways starting from the indole-6-carbohydrazide core. The hydrazide serves as the branch point for creating Schiff bases or cyclizing into 5-membered heterocycles.
Pharmacological Applications & Mechanism of Action[3][4][13][14]
The 1H-Indole-6-carbohydrazide moiety is not merely a linker; it actively participates in ligand-target binding.
Key Biological Targets
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Anticancer (Tubulin Inhibition): Indole-hydrazones have been shown to bind to the colchicine site of tubulin, disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase.
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Kinase Inhibition (VEGFR-2): The hydrazide linker provides hydrogen bond donors/acceptors that mimic the hinge-binding motif required for ATP-competitive inhibition in kinases like VEGFR-2.
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Antimicrobial: The chelation potential of the hydrazide carbonyl and amino groups allows for the sequestration of essential metal ions in bacterial active sites.
Structure-Activity Relationship (SAR) Logic
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N-H (Indole): Essential for H-bonding (donor). Alkylation at this position often modifies solubility and metabolic stability but can reduce potency if the NH acts as a critical donor in the binding pocket.
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Hydrazide Linker (-CONHNH-): Acts as a rigid spacer. Condensation with aldehydes (Schiff base formation) extends the structure to interact with hydrophobic pockets (e.g., the hydrophobic pocket of kinases).
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6-Position Vector: Unlike the 3-position, the 6-position directs substituents into a distinct spatial region, often improving selectivity against off-target kinases.
Diagram 2: Pharmacological Interaction Logic
Figure 2: Pharmacophore mapping of the indole-6-carbohydrazide scaffold, highlighting how specific structural features map to biological targets.
Analytical Validation
To ensure the integrity of the synthesized 1H-Indole-6-carbohydrazide, the following spectral characteristics must be observed:
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IR Spectroscopy (KBr):
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3300–3450 cm⁻¹: N-H stretching (Indole & Hydrazide). Look for a doublet or broad band for the primary amine (-NH₂).
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1650–1680 cm⁻¹: C=O stretching (Amide I).
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 11.0–11.5 ppm: Singlet (1H), Indole N-H (Exchangeable with D₂O).
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δ 9.5–9.8 ppm: Singlet (1H), Hydrazide -CONH- (Exchangeable).
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δ 4.5–5.0 ppm: Broad Singlet (2H), Hydrazide -NH₂ (Exchangeable).
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δ 7.0–8.2 ppm: Multiplets (4H), Indole aromatic protons.
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: 176.2 m/z.
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[M+Na]⁺: 198.2 m/z.
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24882323 (Indole-6-carboxaldehyde analogs). Retrieved from [Link]
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Zhang, H. et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ChemMedChem. Retrieved from [Link]
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Al-Wahaibi, L.H. et al. (2023).[2][3] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences. Retrieved from [Link]
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Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Retrieved from [Link]
